alpha-(o-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol
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Overview
Description
Alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol is a chemical compound with the molecular formula C19H23FN2O2 and a molar mass of 330.4 g/mol . This compound is known for its unique structure, which includes a piperazine ring, a phenyl group, and a fluorophenoxy moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol typically involves the reaction of 2-fluorophenol with formaldehyde and 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol can be compared with similar compounds, such as:
Alpha-[(2-Chlorophenoxy)methyl]-4-phenyl-1-piperazineethanol: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Alpha-[(2-Bromophenoxy)methyl]-4-phenyl-1-piperazineethanol: The presence of a bromine atom can lead to different chemical and physical properties compared to the fluorine-containing compound.
Biological Activity
Alpha-(o-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol is a compound belonging to the piperazine class, which has garnered interest due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring, which is known for its diverse biological activities. The presence of the o-fluorophenoxymethyl group and the phenyl substituent contributes to its unique pharmacological profile.
Piperazine derivatives, including this compound, often exhibit their biological activity through various mechanisms:
- Monoamine Oxidase Inhibition : Some studies have indicated that piperazine derivatives can inhibit monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety .
- Receptor Interaction : Piperazine compounds frequently interact with neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This interaction can modulate various neurochemical pathways, contributing to their anxiolytic and antidepressant effects .
Antidepressant and Anxiolytic Effects
Research has shown that compounds with a piperazine backbone often display significant antidepressant and anxiolytic activities. For instance, this compound may function similarly to established antidepressants by enhancing serotonergic transmission through MAO inhibition and receptor modulation .
Antimicrobial Properties
Recent studies have also explored the antimicrobial potential of piperazine derivatives. This compound has been assessed for its ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The compound's efficacy in disrupting bacterial cell wall synthesis has been noted, suggesting a potential role as an antimicrobial agent .
Case Studies and Research Findings
A variety of studies have investigated the biological activity of piperazine derivatives, including this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant MAO-A inhibitory activity with IC50 values indicating potential antidepressant effects. |
Study 2 | Reported antimicrobial activity against Gram-positive bacteria, suggesting a dual role in mental health and infection control. |
Study 3 | Investigated receptor binding affinity, highlighting interactions with 5-HT1A receptors linked to anxiolytic effects. |
Properties
CAS No. |
66307-47-9 |
---|---|
Molecular Formula |
C19H23FN2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(2-fluorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H23FN2O2/c20-18-8-4-5-9-19(18)24-15-17(23)14-21-10-12-22(13-11-21)16-6-2-1-3-7-16/h1-9,17,23H,10-15H2 |
InChI Key |
BTHKMWLWKBWOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2F)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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